
4-Methylmuconolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-carboxylatomethyl-4-methylbut-2-en-1,4-olide(1-) is the conjugate base of 4-carboxymethyl-4-methylbut-2-en-1,4-olide; major species at pH 7.3. It is a conjugate base of a 4-carboxymethyl-4-methylbut-2-en-1,4-olide.
Wissenschaftliche Forschungsanwendungen
Environmental Biotechnology
Biodegradation of Aromatic Compounds
4-Methylmuconolactone is primarily studied for its role in the biodegradation of substituted salicylates by specific bacterial strains, such as Pseudomonas reinekei MT1. The degradation pathway involves the conversion of 4-methylcatechol to 4-ML, which can then be further transformed into 3-methylmuconolactone through the action of this compound methylisomerase (MLMI) . This process is crucial for bioremediation strategies aimed at detoxifying environments contaminated by aromatic pollutants.
Case Study: Pseudomonas reinekei MT1
In a study examining the degradation capabilities of Pseudomonas reinekei MT1, researchers identified a gene cluster responsible for the conversion of chlorosubstituted and methylsubstituted salicylates into 4-ML. The study highlighted that both 4-chlorocatechol and 3-chloromuconate were effectively transformed into 4-ML, demonstrating the potential of this bacterium in bioremediation applications .
Enzymatic Applications
Enzyme Characterization
The enzyme MLMI catalyzes the isomerization of 4-ML to 3-methylmuconolactone, a crucial step in its mineralization. The crystal structure of MLMI has been elucidated, revealing insights into its catalytic mechanism and substrate specificity . For instance, kinetic studies have shown that MLMI has a specific activity towards 4-ML with optimal efficiency at pH levels between 6.3 and 6.5 .
Data Table: Kinetic Parameters of MLMI
Parameter | Value |
---|---|
Km (μM) | 52.0 ± 5.8 |
kcat (s−1) | 24.2 ± 0.8 |
Optimal pH | 6.3 - 6.5 |
Potential Medicinal Chemistry Applications
While current research primarily focuses on environmental applications, there is emerging interest in the medicinal chemistry aspects of compounds related to muconolactones. The structural characteristics and reactivity profiles of muconolactones may provide insights into developing novel therapeutic agents.
Case Study: Structural Insights
The structural analysis of MLMI has revealed potential targets for drug design due to its unique active site configuration and catalytic properties . Understanding these mechanisms can lead to the development of inhibitors or modulators that could have therapeutic implications.
Analyse Chemischer Reaktionen
Formation via Cycloisomerization
4-ML is synthesized through the enzymatic cycloisomerization of 3-methyl-cis,cis-muconate. This reaction is catalyzed by muconate cycloisomerases (e.g., from Rhodococcus rhodochrous N75), which mediate 3,6-intramolecular cyclization (Fig. 1A). The reaction proceeds via nucleophilic attack at the C6 carboxyl group, leading to lactone ring formation .
Substrate | Product | Cyclization Type | Catalyst |
---|---|---|---|
3-methyl-cis,cis-muconate | 4-ML | 3,6-intramolecular | Muconate cycloisomerase (RrN75) |
2-methyl-cis,cis-muconate | 2-methylmuconolactone | 1,4-intramolecular | Same enzyme |
Key Insight : The regiospecificity of cycloisomerization depends on the methyl substituent’s position, directing lactone ring formation to either C3-C6 or C1-C4 positions .
Isomerization to 3-Methylmuconolactone (3-ML)
The mineralization of 4-ML begins with its isomerization to 3-ML, catalyzed by 4-methylmuconolactone methylisomerase (MLMI) . This enzyme, identified in Pseudomonas reinekei MT1 and Cupriavidus necator JMP134, employs a bislactonic intermediate mechanism :
Catalytic Mechanism:
-
Substrate Binding : 4-ML binds to MLMI’s hydrophobic active site cleft, stabilized by hydrogen bonding between Tyr-39 and the C3 carbonyl oxygen .
-
Activation : His-26 (positioned 2.8 Å from His-90) abstracts a proton, inducing a keto-enol tautomerization.
-
Intermediate Formation : A transient bislactonic intermediate forms via intramolecular nucleophilic attack (Fig. 1B).
-
Product Release : The lactone ring reopens, yielding 3-ML, which is expelled due to steric clashes with His-52 .
Kinetic Data for MLMI Variants :
Variant | Residual Activity (%) | Role in Catalysis |
---|---|---|
Wild-type | 100 | Reference |
Y39F | 25 | Loss of H-bond stabilization |
H26A | <5 | Disrupted proton abstraction |
C67S | 75 | Indirect substrate positioning |
Structural Evidence : Crystal structures (PDB: 2ifx) confirm MLMI’s ferredoxin-like fold and homodimeric assembly, with a solvent-exposed active site cleft .
Rearrangement to 4-Methyl-3-Oxoadipate Enol-Lactone
3-ML undergoes double-bond rearrangement via methylmuconolactone isomerase (MmlJ), forming 4-methyl-3-oxoadipate enol-lactone. This reaction is reversible, with equilibrium favoring 3-ML :
3 ML⇌4 Methyl 3 oxoadipate enol lactone
Key Features :
-
MmlJ shares homology with muconolactone isomerases but exhibits distinct substrate specificity for methylated lactones .
-
The reaction prepares the substrate for hydrolytic ring opening.
Hydrolysis to 4-Methyl-3-Oxoadipate
The enol-lactone is hydrolyzed by methylenol-lactone hydrolase (MmlL) , a metallo-β-lactamase superfamily enzyme. This step yields 4-methyl-3-oxoadipate, which enters the β-ketoadipate pathway for further degradation :
4 Methyl 3 oxoadipate enol lactone+H2O→4 Methyl 3 oxoadipate
Mutant Analysis :
Activation via Coenzyme A (CoA) Thioester Formation
In Rhodococcus rhodochrous N75, 3-ML is activated by 3-methylmuconolactone-CoA synthetase , forming a CoA thioester prior to hydrolysis. This modification enhances substrate affinity for downstream enzymes :
3 ML+CoA+ATP→3 ML CoA+AMP+PPi
Enzyme Properties :
Degradation to Central Metabolites
4-Methyl-3-oxoadipate is processed via:
Eigenschaften
Molekularformel |
C7H7O4- |
---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
2-(2-methyl-5-oxofuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O4/c1-7(4-5(8)9)3-2-6(10)11-7/h2-3H,4H2,1H3,(H,8,9)/p-1 |
InChI-Schlüssel |
FIKLRROSHXQNFN-UHFFFAOYSA-M |
SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
Kanonische SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
Synonyme |
4-methylmuconolactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.